molecular formula C14H25N3O9 B1663007 Kasugamycin CAS No. 6980-18-3

Kasugamycin

Cat. No. B1663007
CAS RN: 6980-18-3
M. Wt: 379.36 g/mol
InChI Key: PVTHJAPFENJVNC-UQTMRZPGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kasugamycin (Ksg) is an aminoglycoside antibiotic originally isolated in 1965 from Streptomyces kasugaensis, a strain found near the Kasuga shrine in Nara, Japan . It was discovered by Hamao Umezawa, who also discovered kanamycin and bleomycin, as a drug that prevents the growth of a fungus causing rice blast disease . It was later found to inhibit bacterial growth as well . It exists as a white, crystalline substance with the chemical formula C14H28ClN3O10 (kasugamycin hydrochloride) .


Synthesis Analysis

The structure of the kasugamycin-70S ribosome complex from Escherichia coli has been determined by X-ray crystallography at 3.5-A resolution . The drug binds within the messenger RNA channel of the 30S subunit between the universally conserved G926 and A794 nucleotides in 16S ribosomal RNA, which are sites of kasugamycin resistance .


Molecular Structure Analysis

The X-ray structure of the aminoglycoside kasugamycin (Ksg) in complex with the Escherichia coli 70S ribosome has been determined at 3.5-A resolution . The structure reveals that the drug binds within the messenger RNA channel of the 30S subunit between the universally conserved G926 and A794 nucleotides in 16S ribosomal RNA, which are sites of Ksg resistance .


Chemical Reactions Analysis

Kasugamycin has been found to be a competitive inhibitor of glycoside hydrolase family 18 (GH18) chitinases from three different organisms (bacterium, insect, and human) . An electrostatic interaction between the amino group of kasugamycin and the carboxyl group of a conserved aspartate in GH18 chitinase (one of the catalytic triad residues) was found to be vital for the inhibitory activity .


Physical And Chemical Properties Analysis

Kasugamycin exists as a white, crystalline substance with the chemical formula C14H28ClN3O10 (kasugamycin hydrochloride) . Its molar mass is 379.366 g·mol−1 .

Scientific Research Applications

Enhancing Stability and Efficacy in Agriculture

Kasugamycin, an aminoglycoside antibiotic, is primarily used in managing plant diseases. A study by Fan et al. (2017) discusses its formulation using silica microcapsules crosslinked with pectin. This formulation enhances the thermal and light stability of kasugamycin and improves its antimicrobial efficacy against Erwinia carotovora, suggesting potential agricultural applications as a controlled release system.

Inhibitor of Glycoside Hydrolase Family 18 Chitinases

Kasugamycin has been identified as a competitive inhibitor of glycoside hydrolase family 18 (GH18) chitinases, as reported by Qi et al. (2021). This finding is significant in both agricultural and medical contexts, as it highlights new molecular targets of kasugamycin and proposes novel approaches for GH inhibitor design.

Uptake and Transport in Plants

Research by Zhang et al. (2022) investigates the mechanism of uptake and transport of kasugamycin in plants, using the castor bean as a model. This study elucidates plant-microbe interactions, highlighting the significance of kasugamycin's transport in plants and providing insights for the development of bidirectional transport pesticides.

Stress Response in Microorganisms

A study by Müller et al. (2016) explored how kasugamycin triggers stress responses in Escherichia coli. It inhibits protein synthesis at an initial step and stimulates the formation of ribosomes selective for leaderless mRNAs. This research offers insights into the cellular response to kasugamycin and its implications in microbial physiology.

Role in Resistance Mechanisms

Kasugamycin's role in the development of resistance mechanisms in bacteria is also an area of research interest. For instance, Yoshii et al. (2012) identified a novel gene, aac(2′)-IIa, encoding a KSM 2′-N-acetyltransferase, which inactivates kasugamycin. This discovery is pivotal in understanding resistance to KSM in bacterial pathogens and could influence agricultural practices.

Novel Formulations for Controlled Release

Innovative formulations of kasugamycin have been explored, such as the conjugation to pectin for controlled release, detailed in a study by [Liu et al. (2015)](https://consensus.app/papers/synthesis-characterization-application-liu/f6556249688d53d8a8d33ac394674906/?utm_source=chatgpt). This conjugate exhibited stability across various conditions and could be activated by specific microorganisms, thus suggesting its utility as a promising controlled-release formulation for pesticides.

Genetic Studies for Enhanced Production

Research has also focused on enhancing kasugamycin production. Zhu et al. (2015) studied the genetic aspects of kasugamycin production in Streptomyces species, identifying key regulatory genes and strategies for improved yields in different bacterial strains.

Potential in Combating Mycobacterium tuberculosis

The potential of kasugamycin in medical applications, specifically against Mycobacterium tuberculosis, has been explored. Chaudhuri et al. (2018) reported that kasugamycin could decrease bacterial mistranslation and increase susceptibility to the antibiotic rifampicin, offering a novel approach to targeting bacterial adaptation.

Kasugamycin's Role in Fire Blight Management

Adaskaveg et al. (2011) evaluated kasugamycin for managing fire blight in pear trees, finding it to be effective and establishing baseline sensitivity concentrations for growth inhibition of Erwinia amylovora, the causative agent of fire blight.

Impact on Bacterial Translation

Studies like Lange et al. (2017) have investigated the global impact of kasugamycin on bacterial translation. They quantified changes in the translatome of Escherichia coli under kasugamycin treatment, providing insights into its mode of action and the differential effects on various transcripts.

Safety And Hazards

Kasugamycin should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Kasugamycin has been discovered to be a competitive inhibitor of glycoside hydrolase family 18 (GH18) chitinases from three different organisms (bacterium, insect, and human) . This discovery not only reports new molecular targets of kasugamycin but also expands our thinking about GH inhibitor design by using a scaffold unrelated to the substrate . This suggests potential new directions for the use of Kasugamycin in the future.

Relevant papers on Kasugamycin have been analyzed to provide this comprehensive information .

properties

IUPAC Name

2-amino-2-[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]iminoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O9/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24)/t3-,4+,5+,6?,7+,8+,9-,10+,11?,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTHJAPFENJVNC-UQTMRZPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](C[C@@H]([C@H](O1)OC2[C@@H]([C@H](C([C@@H]([C@@H]2O)O)O)O)O)N)N=C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

Record name Kasugamycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006980183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EINECS 234-260-3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011030243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1040374
Record name Kasugamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

<1.3X10-4 mm Hg at 25 °C
Record name KASUGAMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6695
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

In cell-free systems, kasugamycin inhibited protein synthesis in Pyricularia oryzae and Pseudomonas fluorescens markedly but much less so in rat liver preparation. The antibiotic was shown to interfere with aminoacyl-tRNA binding to the 30-S ribosomal subunit of Escherichia coli ... Kasugamycin is inhibitory to P. oryzae in acidic (pH = 5) but not in neutral media., ... Kasugamycin affects translational accuracy in vitro. The drug decreases the incorporation of histidine relative to alanine into the coat protein of phage MS2, the gene of which is devoid of histidine codons. The read-through of the MS2 coat cistron is suppressed by the antibiotic. ... The effects of kasugamycin take place at concentrations that do not inhibit coat protein biosynthesis. Kasugamycin-resistant mutants (ksgA) lacking dimethylation of two adjacent adenosines in 16 S ribosomal RNA, show an increased leakiness of nonsense and frameshift mutants (in the absence of antibiotic).
Record name KASUGAMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6695
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Kasugamycin

CAS RN

6980-18-3, 11030-24-3
Record name Kasugamycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006980183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EINECS 234-260-3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011030243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kasugamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-O-[2-amino-4-[(carboxyiminomethyl)amino]-2,3,4,6-tetradeoxy-α-D-arabino-hexopyranosyl]-D-chiro-inositol sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.134
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name D-chiro-Inositol, 3-O-[2-amino-4-[(carboxyiminomethyl)amino]-2,3,4,6-tetradeoxy-α-D-arabino-hexopyranosyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name KASUGAMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O957UYB9DY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name KASUGAMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6695
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

203 °C (dec)
Record name KASUGAMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6695
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kasugamycin
Reactant of Route 2
Kasugamycin
Reactant of Route 3
Kasugamycin
Reactant of Route 4
Kasugamycin
Reactant of Route 5
Kasugamycin
Reactant of Route 6
Kasugamycin

Citations

For This Compound
7,000
Citations
H Umezawa, Y Okami, T Hashimoto… - The Journal of …, 1965 - jstage.jst.go.jp
… This isolation differentiates kasugamycin from known microbial products structurally studied. On the basis of characteristic biological activities of kasugamycin reported in another …
Number of citations: 258 www.jstage.jst.go.jp
BS Schuwirth, JM Day, CW Hau, GR Janssen… - Nature structural & …, 2006 - nature.com
The prokaryotic ribosome is an important target of antibiotic action. We determined the X-ray structure of the aminoglycoside kasugamycin (Ksg) in complex with the Escherichia coli 70S …
Number of citations: 136 www.nature.com
TL Helser, JE Davies, JE Dahlberg - Nature New Biology, 1972 - nature.com
… We haye suggested, therefore, that the ksgA locus, which determines the kasugamycin phenotype, is the locus for a specific RNA methylase. In support of this conclusion, we have …
Number of citations: 345 www.nature.com
K Kasuga, A Sasaki, T Matsuo, C Yamamoto… - Applied microbiology …, 2017 - Springer
Kasugamycin (KSM), an aminoglycoside antibiotic isolated from Streptomyces kasugaensis cultures, has been used against rice blast disease for more than 50 years. We cloned the …
Number of citations: 21 link.springer.com
M Hamada, T Hashimoto, T Takahashi… - The Journal of …, 1965 - jstage.jst.go.jp
… When the inhibitory effect of kasugamycin on this organism was tested by agar streak … 0.39 mcg/ml of kasugamycin showed the inhibition. It suggests that kasugamycin exhibits inhibitory …
Number of citations: 64 www.jstage.jst.go.jp
A Okuyama, N Machiyama, T Kinoshita… - … and biophysical research …, 1971 - Elsevier
… The initiation complex formation on 30S ribosomes is inhibited by kasugamycin but not by … by kasugamycin and by streptomycin. The ?OS complex formation is inhibited by kasugamycin …
Number of citations: 134 www.sciencedirect.com
GC McGhee, GW Sundin - Phytopathology, 2011 - Am Phytopath Society
… analysis of the potential for kasugamycin resistance (KsR) … they harbored mutations in the kasugamycin target ksgA gene and that … Our data confirm the importance of kasugamycin as an …
Number of citations: 131 apsjournals.apsnet.org
AC Kaberdina, W Szaflarski, KH Nierhaus, I Moll - Molecular cell, 2009 - cell.com
… a leaderless mRNA in the presence of the antibiotic kasugamycin. Unexpected from the known in vitro effects of the drug, kasugamycin induced the formation of stable ∼61S ribosomes …
Number of citations: 126 www.cell.com
A Vila-Sanjurjo, CL Squires, AE Dahlberg - Journal of molecular biology, 1999 - Elsevier
… mutations at these three sites conferred kasugamycin resistance and had very slight effects … a kasugamycin resistance phenotype. Mutations at A1519 conferred kasugamycin resistance …
Number of citations: 94 www.sciencedirect.com
F Schluenzen, C Takemoto, DN Wilson… - Nature structural & …, 2006 - nature.com
Kasugamycin (Ksg) specifically inhibits translation initiation of canonical but not of leaderless messenger RNAs. Ksg inhibition is thought to occur by direct competition with initiator …
Number of citations: 139 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.